N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, a tert-butyl group, and a hydroxyethyl group, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the thiophene ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic or thiophene rings.
Scientific Research Applications
N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.
Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine
- 5-tert-Butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone)
Uniqueness
N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]thiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and versatility.
Properties
Molecular Formula |
C17H21NO2S |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-[5-tert-butyl-2-(1-hydroxyethyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H21NO2S/c1-11(19)13-8-7-12(17(2,3)4)10-14(13)18-16(20)15-6-5-9-21-15/h5-11,19H,1-4H3,(H,18,20) |
InChI Key |
BCCFPQKRONJBQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(C)(C)C)NC(=O)C2=CC=CS2)O |
Origin of Product |
United States |
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